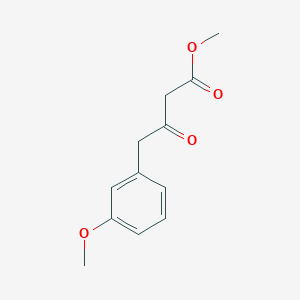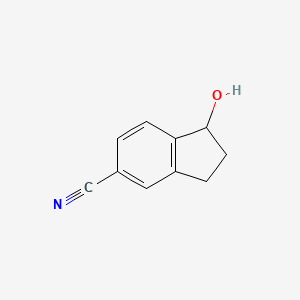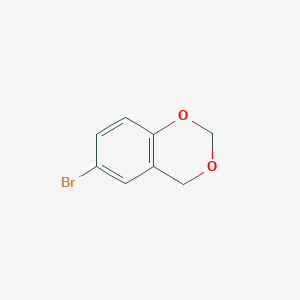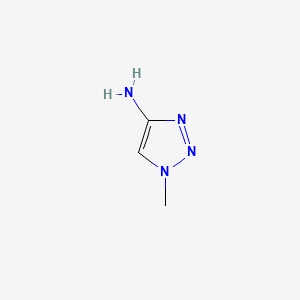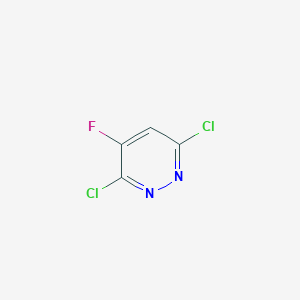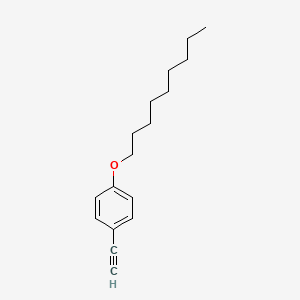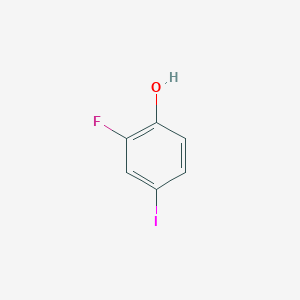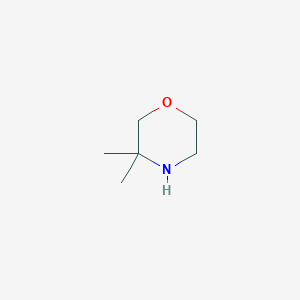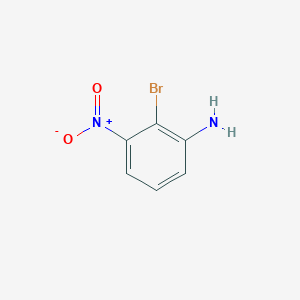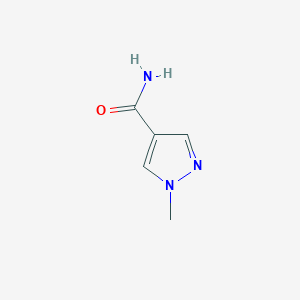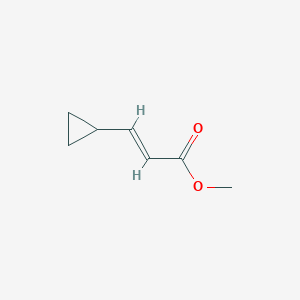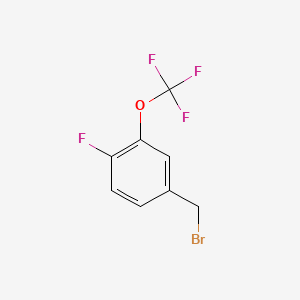
4-Fluoro-3-(trifluoromethoxy)benzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(trifluoromethoxy)benzyl bromide is a chemical compound with the CAS Number: 86256-50-0 . It has a molecular weight of 273.02 . The IUPAC name for this compound is 4-(bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene . It is a useful synthetic intermediate .
Synthesis Analysis
4-Trifluoromethoxybenzyl Bromide is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities . It is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .Molecular Structure Analysis
The InChI code for 4-Fluoro-3-(trifluoromethoxy)benzyl bromide is 1S/C8H5BrF4O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 . This code provides a specific representation of its molecular structure.Chemical Reactions Analysis
As a synthetic intermediate, 4-Fluoro-3-(trifluoromethoxy)benzyl bromide is involved in various chemical reactions. For instance, it is used in the preparation of (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines . It is also used to synthesize tetrahydronaphthalenols .Physical And Chemical Properties Analysis
4-Fluoro-3-(trifluoromethoxy)benzyl bromide is a liquid at ambient temperature . It has a molecular weight of 273.02 . The compound’s density is 1.594 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Application 1: Synthesis of Bioreductive Drug
- Summary of the Application : “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” is used in the synthesis of a bioreductive drug . Bioreductive drugs are designed to be activated in low oxygen conditions, such as those found in solid tumors.
- Methods of Application or Experimental Procedures : While the exact procedures and technical details were not specified in the source, the general process involves using “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” as a reagent in the chemical synthesis of the drug .
- Results or Outcomes : The outcome of this application is the production of a bioreductive drug . The effectiveness of this drug, including any quantitative data or statistical analyses, was not provided in the source.
Application 2: Synthesis of Antitubercular Agents
- Summary of the Application : “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities .
- Methods of Application or Experimental Procedures : The exact procedures and technical details were not specified in the source, but it involves using “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” as a reagent in the chemical synthesis .
- Results or Outcomes : The outcome of this application is the production of compounds with antitubercular activities . The effectiveness of these compounds, including any quantitative data or statistical analyses, was not provided in the source.
Application 3: Synthesis of Anti-allergic Agents
- Summary of the Application : “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” is used to synthesize tetrahydronaphthalenols with anti-allergic activities .
- Methods of Application or Experimental Procedures : The exact procedures and technical details were not specified in the source, but it involves using “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” as a reagent in the chemical synthesis .
- Results or Outcomes : The outcome of this application is the production of compounds with anti-allergic activities . The effectiveness of these compounds, including any quantitative data or statistical analyses, was not provided in the source.
Application 4: Synthesis of Antiviral Agents
- Summary of the Application : “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .
- Methods of Application or Experimental Procedures : The exact procedures and technical details were not specified in the source, but it involves using “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” as a reagent in the chemical synthesis .
- Results or Outcomes : The outcome of this application is the production of compounds with antiviral activities . The effectiveness of these compounds, including any quantitative data or statistical analyses, was not provided in the source.
Application 5: Synthesis of Hepatitis C Virus NS5B Polymerase Inhibitors
- Summary of the Application : “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” is used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
- Methods of Application or Experimental Procedures : The exact procedures and technical details were not specified in the source, but it involves using “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” as a reagent in the chemical synthesis .
- Results or Outcomes : The outcome of this application is the production of compounds that inhibit hepatitis C virus NS5B polymerase . The effectiveness of these compounds, including any quantitative data or statistical analyses, was not provided in the source.
Safety And Hazards
Propiedades
IUPAC Name |
4-(bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUYOYNASUIPRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574883 |
Source


|
| Record name | 4-(Bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethoxy)benzyl bromide | |
CAS RN |
86256-50-0 |
Source


|
| Record name | 4-(Bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



